molecular formula C10H17NO2 B2548969 Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone CAS No. 1339263-16-9

Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone

カタログ番号 B2548969
CAS番号: 1339263-16-9
分子量: 183.251
InChIキー: LIGNHJBQQXUQMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone, also known as CHM-1, is a synthetic compound that has been of great interest in scientific research due to its potential therapeutic applications. It belongs to the class of azetidinone derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

作用機序

The mechanism of action of Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer growth and inflammation. Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins and play a crucial role in cancer invasion and metastasis. Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone has also been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer development.
Biochemical and Physiological Effects
Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone has been found to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone has been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy.

実験室実験の利点と制限

One of the advantages of Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone for laboratory experiments is its high selectivity for cancer cells, which allows for more accurate and specific testing of its anti-tumor activity. However, one of the limitations is the lack of clinical data on its safety and efficacy in humans, which makes it difficult to translate its potential therapeutic benefits to clinical applications.

将来の方向性

There are several future directions for the study of Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone, including its optimization for clinical use, further investigation of its mechanism of action, and exploration of its potential use in combination with other cancer therapies. In addition, more research is needed to determine its safety and efficacy in humans and to identify potential biomarkers for patient selection and monitoring. Overall, the study of Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone holds great promise for the development of new and effective cancer therapies.

合成法

The synthesis of Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone involves the reaction of cyclohexanone with hydroxylamine hydrochloride to produce cyclohexanone oxime, which is then treated with chloroacetyl chloride to form the intermediate compound, cyclohexyl-(2-chloroacetamido)oxime. The final step involves the reaction of the intermediate compound with sodium hydroxide and formaldehyde to produce Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone. The synthesis method has been optimized to achieve high yields and purity of the compound.

科学的研究の応用

Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been shown to have anti-tumor activity in various cancer cell lines, including lung, breast, and colon cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone has been studied for its potential use as a diagnostic tool for cancer imaging.

特性

IUPAC Name

cyclohexyl-(3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-9-6-11(7-9)10(13)8-4-2-1-3-5-8/h8-9,12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGNHJBQQXUQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexanecarbonylazetidin-3-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。